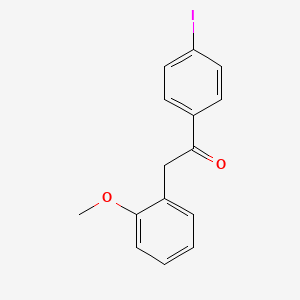

4'-Iodo-2-(2-methoxyphenyl)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-18-15-5-3-2-4-12(15)10-14(17)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOHZYXPIAVNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642355 | |

| Record name | 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-93-5 | |

| Record name | 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Iodoacetophenone Derivatives in Organic Synthesis

Iodoacetophenone derivatives are a class of halogenated aromatic ketones that serve as versatile building blocks in organic synthesis. The presence of an iodine atom on the acetophenone (B1666503) framework imparts unique reactivity, making these compounds valuable precursors for a variety of chemical transformations. The iodine substituent, being a good leaving group, facilitates numerous cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.

The utility of iodoacetophenones is particularly pronounced in the synthesis of bioactive compounds and functional materials. For instance, 4'-iodoacetophenone (B82248) is frequently employed as a key intermediate. guidechem.com Its ability to participate in reactions such as Suzuki, Heck, and Sonogashira couplings allows for the introduction of diverse substituents at the 4-position of the phenyl ring. This strategic placement of iodine enhances the electrophilicity of the aromatic ring, influencing its reactivity in synthetic protocols. guidechem.com These derivatives are instrumental in creating pharmaceuticals, agrochemicals, and dyes.

Table 1: Properties of a Key Iodoacetophenone Intermediate

| Property | Value |

|---|---|

| Compound Name | 4'-Iodoacetophenone |

| CAS Number | 13329-40-3 |

| Molecular Formula | C₈H₇IO |

| Molecular Weight | 246.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Applications | Intermediate in organic synthesis, substrate for palladium-catalyzed coupling reactions. fishersci.ca |

Note: Data sourced from multiple chemical suppliers and databases. guidechem.comfishersci.casigmaaldrich.comchemicalbook.com

Significance of the Methoxyphenyl Moiety in Chemical Structures

The methoxyphenyl group, an aromatic ring substituted with a methoxy (B1213986) (-OCH₃) group, is a common and significant feature in a vast array of organic compounds, particularly in pharmaceuticals and materials science. vinatiorganics.comvinatiorganics.com The methoxy group is an electron-donating group, which can profoundly influence the electronic properties, reactivity, and biological activity of a molecule. vinatiorganics.com

Table 2: Characteristics of a Representative Methoxyphenyl Compound

| Property | Value |

|---|---|

| Compound Name | 4'-Methoxyacetophenone |

| CAS Number | 100-06-1 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Significance | Fragrance ingredient, pharmaceutical intermediate, UV absorber. vinatiorganics.comvinatiorganics.comguidechem.com |

Note: Data compiled from various chemical and scientific sources. vinatiorganics.comguidechem.comnih.gov

Mechanistic Investigations into Reactions of 4 Iodo 2 2 Methoxyphenyl Acetophenone

Elucidation of Reaction Pathways and Intermediates

The transformation of 4'-Iodo-2-(2-methoxyphenyl)acetophenone, particularly in palladium-catalyzed cross-coupling reactions, can proceed through a variety of mechanistic pathways. The specific pathway is often dictated by the reaction conditions, the nature of the coupling partner, and the ligands employed.

In the context of palladium-catalyzed reactions involving aryl iodides like this compound, both radical and non-radical (ionic) mechanisms have been proposed and identified.

Non-Radical Mechanisms are often characterized by the classical Pd(0)/Pd(II) catalytic cycle. This cycle typically involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Aryl-Pd(II)-Iodo intermediate.

Transmetalation (for cross-coupling reactions): The aryl group on the palladium complex is exchanged with a group from another organometallic reagent (e.g., an organoboron or organotin compound).

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

This pathway is generally favored in many traditional cross-coupling reactions.

Radical Mechanisms , on the other hand, involve the formation of aryl radical intermediates. In some palladium-catalyzed reactions, especially those initiated by light or involving specific ligands, a single-electron transfer (SET) process can occur. nih.govacs.org For instance, a photoexcited Pd(0) complex can transfer an electron to the aryl iodide, leading to the formation of an aryl radical and a Pd(I) species. nih.govacs.org The involvement of radical intermediates can be detected through the use of radical scavengers, which would inhibit the reaction. nih.gov While traditional thermal reactions with certain phosphine (B1218219) ligands may proceed via a non-radical pathway, photoactivated reactions often show evidence of radical intermediates regardless of the phosphine ligand used. nih.govacs.org

| Mechanistic Pathway | Key Intermediates | Typical Conditions |

| Non-Radical | Aryl-Pd(II)-Iodo complexes | Standard thermal cross-coupling |

| Radical | Aryl radicals, Pd(I) species | Photoactivated reactions, specific ligands |

Aryl-palladium (Ar-Pd) species are central intermediates in the vast majority of palladium-catalyzed reactions of this compound. The initial oxidative addition of the C-I bond to a Pd(0) complex generates an Ar-Pd(II)-I species. researchgate.net The stability and reactivity of this intermediate are significantly influenced by the phosphine ligands coordinated to the palladium center. These ligands can affect the electron density at the metal center and the steric environment around it, thereby influencing the rates of subsequent steps like transmetalation and reductive elimination. hes-so.ch In some cases, Ar-Pd bonds can undergo homolysis, especially under photoirradiation, to generate aryl radicals. nih.govacs.org

Density Functional Theory (DFT) has become an invaluable tool for elucidating the complex mechanisms of palladium-catalyzed reactions. researchgate.netacs.orgresearchgate.net Computational studies on analogous systems, such as the palladium-catalyzed reactions of aryl iodides, provide detailed insights into the energetics of different reaction pathways. researchgate.netacs.org These studies can help to:

Determine the preferred reaction mechanism by comparing the activation barriers of competing pathways. acs.orgresearchgate.net

Characterize the geometries and electronic structures of transition states and intermediates.

Understand the role of ligands and solvents in the catalytic cycle.

Influence of Catalysts and Ligands on Reaction Mechanisms

The choice of catalyst and, more importantly, the ancillary ligands, can profoundly influence the reaction mechanism. Phosphine ligands are commonly employed in palladium-catalyzed cross-coupling reactions. The steric bulk and electronic properties of these ligands can dictate the coordination number of the palladium center and the ease of the elementary steps in the catalytic cycle. hes-so.chacs.org

For instance, sterically demanding and electron-rich phosphine ligands can promote the oxidative addition step and facilitate the reductive elimination. researchgate.net The nature of the ligand can also determine whether a reaction proceeds through a radical or a non-radical pathway. nih.govacs.org In some cases, phosphine oxides, which are often considered catalyst decomposition products, have been shown to act as stabilizing ligands, preventing catalyst agglomeration and increasing reaction rates. nih.gov

| Ligand Type | Influence on Mechanism |

| Bulky, electron-rich phosphines | Promote oxidative addition and reductive elimination. |

| Specific phosphine ligands | Can favor either radical or non-radical pathways. |

| Phosphine oxides | Can act as stabilizing ligands, preventing catalyst decomposition. nih.gov |

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by various factors such as reactant concentrations, temperature, and catalyst loading. A kinetic study of the Suzuki-Miyaura coupling of the closely related 4-iodoacetophenone with phenylboronic acid, catalyzed by the Herrmann-Beller palladacycle, revealed a quasi-first-order dependence on the concentration of 4-iodoacetophenone and a first-order dependence on the palladium concentration. mdpi.com The reaction was found to be zero-order with respect to the base and the phenylboronic acid, suggesting that the oxidative addition of the aryl iodide is the rate-determining step. mdpi.com

The study also determined a global activation energy of approximately 63 kJ/mol for this reaction. mdpi.com Thermodynamic considerations are also crucial for understanding the feasibility of each step in the catalytic cycle. Computational studies can provide valuable data on the relative free energies of intermediates and transition states, helping to construct a complete energy profile of the reaction.

Kinetic Data for the Suzuki-Miyaura Coupling of 4-Iodoacetophenone mdpi.com

| Parameter | Order of Reaction |

| 4-Iodoacetophenone | Quasi-first-order |

| Phenylboronic Acid | Zero-order |

| Base (Sodium Methylate) | Zero-order |

| Palladium Catalyst | First-order |

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions involving 2-arylacetophenones is an important consideration, especially when new chiral centers are formed. In reactions where a new stereocenter is created at the benzylic position (the carbon atom between the aryl group and the carbonyl group), the stereoselectivity will depend on the reaction mechanism.

If the reaction proceeds through a mechanism where a nucleophile attacks a planar intermediate (like an enolate or a radical), a racemic or diastereomeric mixture of products may be formed, unless a chiral catalyst or auxiliary is used. ochemtutor.comlumenlearning.com For reactions occurring at a pre-existing chiral center, the mechanism will determine whether the stereochemistry is retained, inverted, or racemized. lumenlearning.com For instance, a concerted SN2-type mechanism would lead to an inversion of configuration, while a stepwise SN1-type mechanism involving a carbocation intermediate would likely result in racemization. lumenlearning.com The stereochemical outcome is therefore a powerful diagnostic tool for elucidating reaction mechanisms. ochemtutor.commasterorganicchemistry.com

Advanced Spectroscopic Analysis of this compound

Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental spectroscopic characterization for the specific compound This compound is not publicly available. Information regarding its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and DEPT), Vibrational spectra (Infrared and Raman), and Mass Spectrometry fragmentation patterns could not be located in accessible scientific databases and publications.

The successful generation of a scientifically accurate and detailed article, as per the requested outline, is contingent upon the availability of this fundamental empirical data. Without access to primary or validated secondary sources containing the specific spectral assignments and characterization details for this compound, it is not possible to provide an analysis that meets the required standards of scientific accuracy and depth.

Future research and publication on the synthesis and characterization of this compound would be necessary to enable a thorough spectroscopic discussion as outlined.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 4'-Iodo-2-(2-methoxyphenyl)acetophenone (molecular formula: C₁₅H₁₃IO₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The technique provides a calculated exact mass that is compared against the experimentally measured value. A minimal difference between these values (typically in the parts-per-million or ppm range) confirms the elemental composition with high confidence. This is particularly useful for verifying the successful incorporation of the iodine atom into the acetophenone (B1666503) structure. The analysis of isotopic patterns, especially the distinctive signature of iodine, further corroborates the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃IO₂ |

| Theoretical Exact Mass [M+H]⁺ | 353.0033 u |

| Typical Mass Accuracy Requirement | < 5 ppm |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Mechanistic Studies

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and structural analysis of mass spectrometry. nih.gov ESI is a soft ionization method that allows for the analysis of intact molecules with minimal fragmentation, making it ideal for studying reaction pathways. metwarebio.com

In mechanistic studies involving this compound, LC-ESI-MS can be employed to monitor the progress of a reaction in real-time or near real-time. By analyzing aliquots from a reaction mixture, this technique can identify and track the formation of reactants, intermediates, products, and by-products. For instance, in a nucleophilic substitution reaction where the iodine atom is replaced, LC-ESI-MS could detect the starting material, the final substituted product, and any transient intermediates, providing crucial evidence to support a proposed reaction mechanism. The ability to separate complex mixtures before MS analysis ensures that each component is individually identified, even at low concentrations. chromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. In this compound, the primary chromophore is the acetophenone system, which contains both a benzene (B151609) ring and a carbonyl group.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions (associated with the aromatic ring and carbonyl double bond) and n → π* transitions (associated with the non-bonding electrons on the carbonyl oxygen). The presence of substituents—the iodine atom and the methoxyphenyl group—influences the position and intensity of these absorption maxima (λmax). unifesp.br The iodine atom, through the "heavy atom effect" and its electronic properties, can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted acetophenone. nih.gov Similarly, the methoxy (B1213986) group, an auxochrome, can also modify the absorption spectrum. researchgate.netresearchgate.net

| Transition Type | Expected Wavelength Range (nm) | Affected Structural Feature |

|---|---|---|

| π → π | ~240-280 nm | Aromatic system, Carbonyl group |

| n → π | ~300-330 nm | Carbonyl group |

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. For this compound, this analysis provides experimental percentages of carbon, hydrogen, and iodine.

The experimentally determined values are compared with the theoretically calculated percentages based on the molecular formula C₁₅H₁₃IO₂. A close agreement between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence for the compound's purity and confirms its elemental composition. This technique is often one of the final checks to validate the identity of a newly synthesized compound.

| Element | Atomic Mass (u) | Percentage (%) |

|---|---|---|

| Carbon (C) | 12.011 | 51.16% |

| Hydrogen (H) | 1.008 | 3.72% |

| Iodine (I) | 126.90 | 36.04% |

| Oxygen (O) | 15.999 | 9.08% |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, by-products, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. nih.gov A common approach is reverse-phase HPLC, where the compound is passed through a non-polar stationary phase (like C18) with a polar mobile phase. sielc.comsielc.com

Due to its significant non-polar character, the compound would be well-retained on a C18 column and eluted with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. studyraid.com Detection is typically performed with a UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., its λmax). A pure sample should yield a single, sharp, and symmetrical peak in the chromatogram. The retention time is a characteristic property of the compound under specific analytical conditions.

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~260 nm) |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nist.gov For this compound to be suitable for GC analysis, it must possess sufficient thermal stability and volatility. researchgate.net

In a GC system, the compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase. A standard flame ionization detector (FID) could be used for detection. Alternatively, a mass spectrometer (GC-MS) can be used as a detector to provide both retention time and mass spectral data, confirming the identity of the eluted peak. Given the presence of a halogen, a halogen-specific detector (XSD) could also be employed for highly selective detection. davidsonanalytical.co.uk

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques in the purification and analysis of organic compounds, including this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, these chromatographic techniques are indispensable for isolating the pure product from reaction byproducts and unreacted starting materials.

Column Chromatography

Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. In the context of synthesizing this compound, column chromatography is the primary method for obtaining the compound in high purity. The choice of stationary and mobile phases is critical for effective separation.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of substituted acetophenones due to its polar nature, which allows for effective separation of compounds with varying polarities. The fine particle size of the silica gel provides a large surface area for interaction with the molecules.

Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically employed as the mobile phase. For compounds like this compound, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the mobile phase is carefully optimized to achieve the desired separation. A less polar mobile phase will result in slower elution of the compound, while a more polar mobile phase will accelerate its movement through the column. In many purification protocols for similar aromatic ketones, a gradient elution is often utilized, where the proportion of the more polar solvent is gradually increased to first elute non-polar impurities, followed by the target compound, and finally any more polar byproducts. For instance, the purification of related α-arylacetophenones has been successfully achieved using a mobile phase of n-hexane/EtOAc in a 3:1 ratio. rsc.org In the case of p-methoxyacetophenone, a similar compound, a mixture of ethyl acetate and petroleum ether in a 1:5 volume ratio has been used as the eluting agent for column chromatography. google.com

The following table outlines a typical set of parameters for the column chromatographic purification of a substituted acetophenone like this compound, based on established methods for analogous compounds.

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The solid adsorbent through which the mobile phase and sample pass. | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) |

| Elution Technique | The method of passing the mobile phase through the column. | Gradient Elution or Isocratic Elution |

| Sample Loading | The method of applying the crude sample to the column. | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the sample in a minimal amount of the initial mobile phase) |

| Fraction Collection | The process of collecting the eluate in separate portions. | Collection of small volume fractions (e.g., 10-20 mL) |

| Monitoring | The method used to track the separation process. | Thin-Layer Chromatography (TLC) of the collected fractions |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an analytical technique used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. It is also instrumental in developing the optimal solvent system for column chromatography.

Stationary Phase: TLC plates are typically coated with a thin layer of silica gel, often containing a fluorescent indicator (e.g., F254) to aid in the visualization of compounds.

Mobile Phase: The same solvent systems used for column chromatography, such as hexane/ethyl acetate mixtures, are employed for TLC. The polarity of the mobile phase determines the rate at which the compounds ascend the plate.

Visualization: After the mobile phase has moved up the plate, the separated spots are visualized. For an aromatic compound like this compound, visualization is commonly achieved under UV light (254 nm), where the compound will appear as a dark spot due to quenching of the fluorescence. Staining with an iodine chamber or a potassium permanganate (B83412) solution can also be used as alternative visualization methods.

The retention factor (Rf) is a key parameter calculated from a TLC plate. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound. For a given set of conditions, a pure compound will have a characteristic Rf value. In a typical separation of a moderately polar acetophenone derivative on a silica gel plate with a hexane/ethyl acetate eluent, the desired product would be expected to have an Rf value in the range of 0.3 to 0.5, indicating a good balance of interaction with both the stationary and mobile phases, which is ideal for achieving good separation in column chromatography.

The following table summarizes the typical parameters for TLC analysis of this compound.

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The adsorbent layer on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase (Eluent) | The solvent system used to develop the plate. | Hexane/Ethyl Acetate (e.g., 4:1 or 3:1 v/v) |

| Development | The process of allowing the mobile phase to ascend the plate. | In a closed chamber saturated with the eluent vapor |

| Visualization | The method used to see the separated spots. | UV light (254 nm), Iodine chamber, Potassium permanganate stain |

| Retention Factor (Rf) | A quantitative measure of the compound's movement. | Typically aimed for 0.3 - 0.5 for the target compound for optimal column chromatography separation |

By employing a combination of column chromatography for purification and TLC for analysis and methods development, this compound can be effectively isolated and characterized with a high degree of purity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of a compound. d-nb.info

For 4'-Iodo-2-(2-methoxyphenyl)acetophenone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to find the molecule's lowest energy conformation. nih.govniscair.res.in The process involves starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation until a stationary point on the potential energy surface is reached. The results of such a calculation provide precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the chosen computational method. nih.gov For instance, in studies of related acetophenone (B1666503) isomers, DFT calculations have shown excellent agreement between optimized and experimental geometric parameters. nih.gov

Illustrative Optimized Geometrical Parameters

Below is a hypothetical table showing the kind of data that would be generated from a DFT geometry optimization of this compound.

| Parameter | Atom Connection | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-I | 2.10 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-O (Methoxy) | 1.36 Å | |

| Bond Angle | C-C-C (Benzene Ring) | ~120° |

| O=C-C | 121° | |

| Dihedral Angle | Phenyl-C(O)-Phenyl | 45° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Actual values would be the result of a specific DFT calculation.

Quantum Chemical Investigations

Beyond geometry optimization, quantum chemical methods provide deeper insights into the electronic behavior and reactivity of a molecule.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. q-chem.comresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. q-chem.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and more reactive. icm.edu.pl For this compound, TD-DFT calculations would be used to determine these energy levels and predict its electronic absorption spectra. icm.edu.pl

Illustrative FMO Properties

| Property | Calculated Value (eV) | Implication |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Chemical stability and reactivity |

Note: These values are hypothetical and serve to illustrate the output of a quantum chemical calculation.

Molecular Dynamics Simulations

While quantum chemical calculations typically model molecules in a static, gas-phase environment at 0 K, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a view of molecular conformations, flexibility, and intermolecular interactions in condensed phases (liquids or solids). nih.govrsc.org

An MD simulation of this compound could be used to explore its conformational landscape, particularly the rotation around the single bonds connecting the aromatic rings and the acetyl group. researchgate.net Such simulations can reveal the most populated conformations at a given temperature and in a specific solvent, which is crucial for understanding its behavior in a realistic chemical environment. Furthermore, MD simulations are instrumental in studying polymorphism—the ability of a solid to exist in multiple crystalline forms—by modeling the energetics and structural properties of different crystal lattices, as has been done for related compounds like 4'-hydroxyacetophenone. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. uio.no By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, DFT calculations could be used to model various reactions. For example, the mechanism of a nucleophilic addition to the carbonyl group or a Suzuki coupling at the C-I bond could be investigated. The calculations would involve locating the transition state structure for each step of the proposed mechanism and calculating the activation energies. This process provides a detailed, step-by-step understanding of the reaction pathway and can help in optimizing reaction conditions or designing more efficient catalysts. uio.no

Prediction of Electronic Properties and Molecular Geometries

The collective application of the aforementioned computational methods allows for the comprehensive prediction of a molecule's electronic properties and three-dimensional geometry. nih.gov Beyond the fundamental geometry and FMO energies, these calculations can predict a range of other properties that are important for materials science and drug design applications.

Illustrative Predicted Molecular Properties

| Property | Predicted Value | Description |

| Optimized Geometry | Non-planar | Dihedral angle between phenyl rings |

| Dipole Moment | 3.5 Debye | Indicates a moderately polar molecule |

| Polarizability | 25 x 10-24 cm3 | Measure of electron cloud distortion |

| Molecular Electrostatic Potential | Negative potential near carbonyl oxygen | Indicates a site for electrophilic attack |

Note: This table contains illustrative data to exemplify the results of computational predictions.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

4'-Iodo-2-(2-methoxyphenyl)acetophenone serves as a versatile synthetic building block due to the distinct reactivity of its constituent parts. Acetophenone (B1666503) derivatives are widely recognized as valuable precursors and intermediates in the pharmaceutical and resin industries. nih.gov The utility of this specific compound is enhanced by its multifunctionality, which allows for sequential or orthogonal chemical modifications.

The primary reactive sites that contribute to its versatility include:

The Carbonyl Group: The ketone functionality is a classic site for nucleophilic addition, condensation reactions, and reductions, enabling the formation of alcohols, imines, and alkenes.

The α-Methylene Group: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed to form an enolate, which is a powerful nucleophile for forming new carbon-carbon bonds.

The Aryl Iodide: The iodine atom on the phenyl ring is an exceptionally useful functional group, often referred to as a synthetic "handle." It is a prime substrate for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com This allows for the straightforward introduction of diverse aryl, alkyl, or alkynyl substituents.

The Methoxy (B1213986) Phenyl Group: The methoxy substituent on the second phenyl ring can influence the electronic properties and conformation of resulting molecules and can potentially be cleaved to reveal a phenol (B47542) for further functionalization.

This combination of reactive sites makes the molecule a valuable starting material for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules from a common starting material in a limited number of steps. nih.govnih.gov

Table 1: Reactive Sites and Potential Transformations

| Functional Group | Position | Potential Reactions |

| Ketone (C=O) | Acetyl group | Wittig reaction, Grignard addition, Aldol condensation, Reduction |

| Aryl Iodide (C-I) | 4'-position of phenyl ring | Suzuki coupling, Heck coupling, Sonogashira coupling, Buchwald-Hartwig amination |

| α-Methylene (CH₂) | Adjacent to carbonyl | Enolate formation, Alkylation, Acylation |

| Methoxy (O-CH₃) | 2-position of phenyl ring | Ether cleavage (to phenol), Directing group in electrophilic substitution |

Precursor for Pharmacologically Relevant Intermediates

The structural framework of acetophenone is a common feature in many biologically active compounds and serves as a key precursor in drug synthesis. nih.gov Molecules like this compound are designed as intermediates for the synthesis of more complex molecules that may exhibit a range of pharmacological activities, including analgesic, anticonvulsant, and psychotropic properties. nih.gov The ability to functionalize the molecule at multiple sites allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties.

Pyrrolopyridothiazepines are complex, fused heterocyclic systems that are of interest in medicinal chemistry. The synthesis of such multi-ring structures often relies on the strategic cyclization of functionalized precursors. While specific literature detailing the direct synthesis of pyrrolopyridothiazepine derivatives from this compound is not prominently available, the general strategy for constructing fused heterocycles often involves aryl ketone precursors. vensel.org The ketone and the activated methylene (B1212753) group in the subject compound are ideal starting points for condensation and cyclization reactions with appropriate binucleophilic partners to build the foundational rings of such complex heterocyclic systems.

Aryl ketones are foundational starting materials for a vast array of fused heterocyclic compounds. vensel.org The synthesis of these systems is a cornerstone of medicinal chemistry, as heterocycles are ubiquitous in pharmaceuticals. nih.gov this compound is a suitable precursor for various fused systems through established synthetic routes.

Examples of accessible heterocyclic cores include:

Quinolones: Reaction sequences starting from acetophenones can lead to the formation of 4-hydroxy-2-quinolones, which are valuable scaffolds in drug development. nih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. The subject compound can be readily halogenated at the α-position to participate in such reactions. The synthesis of 2-aminothiazole (B372263) derivatives from aryl ketones is a key methodology for producing intermediates for drugs like meloxicam. vensel.orgresearchgate.net

Pyridines: Substituted pyridines can be synthesized from aryl ketones through multi-component reactions, for example, in the synthesis of intermediates for COX inhibitors like etoricoxib. vensel.org

Diazepinones: General approaches for synthesizing N-heterocycle-fused diazepinones often involve cyclization reactions where a ketone precursor can be incorporated into the final ring system. ktu.edu

Table 2: Examples of Fused Heterocycles from Aryl Ketone Precursors

| Heterocyclic System | General Synthetic Approach | Pharmacological Relevance |

| Thiazoles | Condensation of α-haloketones with thioamides | Anti-inflammatory (e.g., Meloxicam) vensel.org |

| Pyridines | Multi-component reactions with an ammonia (B1221849) source | COX-2 Inhibitors (e.g., Etoricoxib) vensel.org |

| Quinolones | Cyclization reactions involving aniline (B41778) derivatives | Antibacterial, Anticancer nih.gov |

| Indoles | Fischer indole (B1671886) synthesis using arylhydrazines | DPP-IV inhibitors, various CNS drugs clockss.org |

Contribution to Multi-Carbon Homologation Processes

Homologation is a chemical reaction that extends a carbon chain to create the next member of a homologous series, typically by adding a methylene (-CH₂-) unit. wikipedia.org Such processes are fundamental in organic synthesis for building molecular complexity. Aryl ketones like this compound can participate in multi-carbon homologation reactions, primarily through transformations of the carbonyl group.

A prominent method for homologation is the Wittig reaction, which can convert the ketone into an alkene. mcmaster.ca Using a phosphonium (B103445) ylide like methoxymethylenetriphenylphosphine, the ketone can be converted into an enol ether, which is then hydrolyzed to yield a homologous aldehyde, effectively adding one carbon to the chain. wikipedia.org More advanced methods report the multi-carbon homologation of aryl ketones into long-chain ketones and aldehydes via C-C bond cleavage and subsequent cross-coupling with alkenols, demonstrating the utility of aryl ketones in complex chain-elongation strategies. researchgate.net For instance, a two-carbon homologation can convert ketones into α,β-unsaturated aldehydes. organic-chemistry.org

Late-Stage Diversification of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at the final steps of a synthetic sequence. scispace.comnih.gov This approach allows chemists to rapidly generate a library of analogues from a common, advanced intermediate, which is crucial for exploring structure-activity relationships and optimizing a lead compound's properties. nih.gov

The aryl iodide moiety of this compound makes it an ideal substrate for LSF. nbinno.com The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition with transition metal catalysts, particularly palladium. This reactivity enables a host of powerful cross-coupling reactions that can be performed in the presence of many other functional groups, which is a key requirement for LSF. scispace.com By using this compound as a late-stage intermediate, a diverse range of substituents can be installed at the 4'-position, leading to a family of related compounds for biological screening.

Development of Novel Reagents for Chemical Transformations

Beyond its direct use as a building block, this compound has the potential to serve as a precursor for the development of novel, specialized reagents. The aryl iodide group is key to this application. For example, aryl iodides can be oxidized to form hypervalent iodine reagents.

Hypervalent iodine compounds are highly valuable in modern organic synthesis because they are non-toxic, highly reactive, and stable in biocompatible media. nih.gov They function as powerful reagents for group transfer or as oxidants. Their applications are particularly notable in the late-stage functionalization of peptides and proteins, where they can selectively modify amino acid residues under mild conditions. nih.gov By converting the iodo-group of this compound into a hypervalent iodine center (e.g., an iodosyl (B1239551) or iodonium (B1229267) species), it could be transformed into a specialized reagent for mediating unique chemical transformations, such as alkynylations or cyanations. nih.gov

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with Molecular Activity

The biological profile of an acetophenone (B1666503) derivative is intricately linked to the nature and position of its substituents. Modifications to the aromatic rings can drastically alter electronic properties, lipophilicity, and steric profile, thereby modulating the molecule's interaction with biological targets.

The electronic nature of substituents on the phenyl rings is a critical determinant of activity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): The 4'-iodo group on the acetophenone ring is a strong electron-withdrawing group due to its high electronegativity. In studies of related compounds like chalcones, the presence of halogen atoms can enhance binding affinity and selectivity for certain biological targets. researchgate.net Research on morphinan (B1239233) derivatives with a benzylidene group showed that compounds bearing electron-withdrawing substituents tended to exhibit higher antimalarial activities. mdpi.com The iodine atom can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site, which can significantly enhance binding potency.

Electron-Donating Groups (EDGs): The 2-methoxy group on the second phenyl ring is an electron-donating group. In SAR studies of chalcone (B49325) derivatives, the inclusion of electron-releasing groups has been shown to produce excellent antiulcer activity. The methoxy (B1213986) group can influence the molecule's conformation and its ability to form hydrogen bonds, which can be crucial for receptor binding.

The interplay between the EWG (4'-iodo) and the EDG (2-methoxy) in 4'-Iodo-2-(2-methoxyphenyl)acetophenone creates a specific electronic distribution across the molecule that dictates its interaction with biological targets.

| Substituent Type | Example Group (in Target Molecule) | General Effect on Electronic Properties | Observed Impact on Biological Activity in Related Compounds |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | 4'-Iodo | Decreases electron density in the aromatic ring. | Can improve binding affinity and selectivity; may enhance specific activities like antimalarial effects. researchgate.netmdpi.com |

| Electron-Donating Group (EDG) | 2-Methoxy | Increases electron density in the aromatic ring. | Can contribute to activities such as antiulcer effects; influences conformation and hydrogen bonding potential. |

For this compound, the '4-iodo' and '2-methoxy' positions are critical.

4'-Iodo Position: Placing the iodine at the para-position (4') of the acetophenone ring directs its electronic and steric influence in a specific vector away from the carbonyl group. If this group were moved to the ortho- (2') or meta- (3') position, the molecule's interaction profile would change completely. An ortho-substituent, for example, could cause steric hindrance, potentially forcing the phenyl ring to twist and disrupting coplanarity, which might be essential for activity.

2-Methoxy Position: The methoxy group is at the ortho-position of the second phenyl ring. This placement can influence the rotational freedom between the two aromatic rings. Studies on the positional isomerism of dihydroxybenzoic acid have shown that steric hindrance from groups at the 2- and 6-positions can prevent the formation of certain intermolecular interactions. nih.gov Similarly, the 2-methoxy group could sterically influence how the molecule docks with a target protein.

A shift of the methoxy group to the meta- (3) or para- (4) position would result in a different spatial arrangement of the hydrogen-bond acceptor (the oxygen atom) and the hydrophobic methyl group, leading to different binding interactions and, consequently, different biological activity. nih.gov

Computational Approaches to SAR

Computational chemistry provides powerful tools to predict and rationalize the SAR of molecules like this compound, offering insights at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. researchgate.net For this compound, docking simulations could elucidate how it interacts with a hypothetical target's active site.

The process involves preparing the 3D structures of both the ligand and the target protein. ajpp.in The docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's binding pocket, calculating a "docking score" for each pose to estimate binding affinity. ijper.org

Potential interactions for this compound that could be identified through docking include:

Halogen Bonding: The 4'-iodo group could form a halogen bond with an electron-rich amino acid residue (e.g., the backbone carbonyl of a glycine (B1666218) or the side chain of a serine).

Hydrogen Bonding: The oxygen of the 2-methoxy group or the carbonyl oxygen of the acetophenone could act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings provide extensive surface area for hydrophobic (van der Waals) interactions with nonpolar residues like leucine, valine, or phenylalanine in the binding pocket.

Pi-Pi Stacking: The aromatic rings could engage in pi-pi stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, or tryptophan.

These simulations can successfully predict the binding modes and energies of acetophenone and chalcone derivatives with various enzymes, helping to explain their inhibitory effects. researchgate.netmdpi.com

| Molecular Feature | Type of Interaction | Potential Interacting Partner (Amino Acid Residue) |

|---|---|---|

| 4'-Iodo group | Halogen Bond | Electron-rich atoms (e.g., backbone carbonyls) |

| Carbonyl group | Hydrogen Bond (Acceptor) | Hydrogen bond donors (e.g., Serine, Threonine) |

| 2-Methoxy group | Hydrogen Bond (Acceptor) | Hydrogen bond donors (e.g., Serine, Threonine) |

| Phenyl Rings | Hydrophobic Interactions / Pi-Pi Stacking | Nonpolar or aromatic residues (e.g., Leucine, Phenylalanine) |

Beyond docking, other computational methods can predict a molecule's potential biological activities and drug-like properties.

Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities based on the structural formula of a compound. For new acetophenone scaffolds, PASS has been used to predict potential antimicrobial effects. researchgate.net

ADMET Prediction: This analysis computationally estimates a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com Such in silico predictions help filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. mdpi.com For acetophenone derivatives, these tools have been used to confirm adherence to criteria like Lipinski's "Rule of Five," which suggests favorable physicochemical properties for oral bioavailability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Studies on chalcone derivatives have shown that their antibacterial activities correlate well with calculated physicochemical parameters like lipophilicity (logP). researchgate.net

Broader Applications of SAR in Related Acetophenone Derivatives (e.g., Chalcones)

The SAR principles applicable to this compound are largely derived from extensive research on related chemical classes, most notably chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically related to acetophenones and consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are a well-studied class of compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.net

SAR studies on chalcones have yielded several key insights that are broadly applicable:

Role of the α,β-Unsaturated Carbonyl System: This reactive group is a key feature for the biological activity of many chalcones. acs.org

Substitution Patterns: The type, number, and position of substituents on both aromatic rings are crucial. Studies have shown that compounds with electron-releasing groups at the para-position of both rings can exhibit excellent antiulcer activity, whereas those with electron-withdrawing groups like iodo and bromo show different activity profiles.

Improving Potency and Selectivity: SAR studies have guided the modification of chalcone scaffolds to improve potency and selectivity. For instance, the presence of lipophilic groups or halogen atoms has been shown to improve the binding affinity and selectivity of COX-2 inhibitors. researchgate.net

By studying these well-established SAR trends in vast libraries of chalcones and other acetophenone derivatives, researchers can make informed predictions about the potential biological activities and optimization strategies for novel compounds like this compound.

Future Research Trajectories for 4 Iodo 2 2 Methoxyphenyl Acetophenone

Development of Sustainable and Greener Synthetic Methodologies

Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 4'-Iodo-2-(2-methoxyphenyl)acetophenone and its derivatives. Traditional synthetic routes often rely on harsh reagents and generate significant waste. The principles of green chemistry offer a framework for developing more sustainable alternatives.

Key areas of investigation could include:

Catalytic Iodination: Exploring novel catalytic systems for the regioselective iodination of the acetophenone (B1666503) precursor. This could involve the use of catalysts that are recyclable and operate under mild conditions. rsc.org Research into aerobic oxidative iodination using molecular iodine with a catalyst like sodium nitrite (B80452) in aqueous media presents a promising green approach. rsc.org

Solvent-Free or Green Solvent Reactions: Investigating solid-state reactions or the use of greener solvents like water, ionic liquids, or supercritical fluids to minimize the environmental impact of the synthesis. researchgate.netgoogle.comresearchgate.net For instance, nickel-catalyzed Heck arylation in ionic liquids has been shown to be an efficient green procedure for preparing functionalized acetophenones. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and product consistency. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel to reduce waste and improve efficiency. This could involve tandem reactions that combine the formation of the acetophenone core with the iodination step.

| Green Chemistry Approach | Potential Advantage for Synthesis |

| Use of solid superacid catalysts | High yield and purity, reusable catalyst. researchgate.net |

| Microwave-assisted synthesis | Reduced reaction times and improved yields. researchgate.net |

| Aqueous micellar systems | Enhanced reaction efficiency and regioselectivity. rsc.org |

Exploration of Novel Catalytic Transformations

The presence of the iodo-substituent on the 4'-position of the acetophenone ring makes this compound an excellent substrate for a variety of catalytic cross-coupling reactions. Future research in this area could focus on leveraging this reactivity to create a diverse library of new molecules with potential applications in pharmaceuticals and materials science.

Potential catalytic transformations to be explored include:

Palladium-Catalyzed Cross-Coupling Reactions: Investigating Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-heteroatom bonds at the site of the iodine atom. figshare.comnih.gov The development of novel palladium catalysts could enable these reactions to be performed under milder conditions with lower catalyst loadings.

Copper-Catalyzed Reactions: Exploring the use of less expensive and more abundant copper catalysts for C-N, C-O, and C-S bond formation. researchgate.netresearchgate.netkaust.edu.sa Copper-catalyzed amination of aryl halides is a growing area of interest. researchgate.net

Nickel-Catalyzed Transformations: Investigating nickel catalysts for cross-coupling reactions, which can offer different reactivity and selectivity compared to palladium. researchgate.net

Photoredox Catalysis: Utilizing visible light to drive novel cross-coupling reactions, offering a milder and more sustainable alternative to traditional transition metal catalysis.

| Catalytic Reaction | Bond Formed | Potential Application |

| Suzuki Coupling | C-C | Synthesis of biaryl compounds |

| Heck Coupling | C-C | Formation of substituted alkenes |

| Sonogashira Coupling | C-C | Synthesis of aryl alkynes |

| Buchwald-Hartwig Amination | C-N | Formation of arylamines and N-heterocycles |

Integration into Material Science Applications

The unique electronic and structural properties of this compound suggest its potential as a building block for novel functional materials. Future research could focus on incorporating this molecule into polymers and other advanced materials.

Promising areas for investigation include:

Polymer Synthesis: Using the acetophenone moiety as a monomer or a functional group in polymerization reactions to create novel polyketones or other functional polymers. researchgate.netcambridge.org The presence of the iodo-group would allow for post-polymerization modification, enabling the tuning of the polymer's properties.

Organic Electronics: Exploring the potential of derivatives of this compound in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy (B1213986) and iodo substituents can influence the electronic properties of the molecule, which is crucial for these applications.

Luminescent Materials: Investigating the photophysical properties of metal complexes or purely organic derivatives of the compound for applications in sensing, imaging, and lighting.

Functional Coatings and Films: Developing polymers or materials incorporating this compound for applications such as fire-retardant materials or specialized coatings. researchgate.net

Advanced Computational Design and Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future work on this compound would benefit significantly from advanced computational studies.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: Using DFT to calculate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. scispace.comasianpubs.orgtandfonline.com This can provide insights into its reactivity and potential applications. DFT can also be used to model reaction mechanisms for its synthesis and transformations. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to predict the physicochemical properties and biological activities of derivatives of this compound. nih.gov This can accelerate the discovery of new compounds with desired properties.

Molecular Docking and Dynamics Simulations: If the compound or its derivatives are investigated for biological applications, molecular docking and dynamics simulations can be used to predict their binding modes and affinities with biological targets.

Prediction of Material Properties: Employing computational methods to predict the properties of polymers and other materials derived from this compound, such as their mechanical strength, thermal stability, and electronic conductivity.

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity | Guiding synthesis and catalyst design. scispace.comasianpubs.org |

| QSPR | Physicochemical properties | Predicting environmental fate and biological activity. nih.gov |

| Molecular Docking | Binding affinity to proteins | Virtual screening for drug discovery |

| Molecular Dynamics | Conformational changes | Understanding interactions with other molecules |

Q & A

Q. What are the key steps in synthesizing 4'-Iodo-2-(2-methoxyphenyl)acetophenone, and how can purity be ensured?

The synthesis typically involves:

- Friedel-Crafts acylation to introduce the acetophenone backbone.

- Halogenation (iodination) at the 4'-position using iodine sources like I₂/KI under acidic conditions .

- Methoxy group introduction via nucleophilic substitution or Ullmann coupling for the 2-methoxyphenyl moiety . Purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product with >95% purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split due to iodine's electron-withdrawing effects) .

- FT-IR : Detect carbonyl stretching (~1680–1700 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .

- HPLC-MS : Verify molecular weight (MW 340.13) and monitor purity .

Q. What are the hypothesized biological targets of this compound?

Based on structural analogs (e.g., 2-(4-Fluorophenyl)-2'-iodoacetophenone), the compound may interact with enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs) via halogen bonding or π-π stacking of the aromatic rings. Preliminary studies suggest modulation of oxidative stress pathways .

Advanced Research Questions

Q. How can iodination efficiency be optimized during synthesis?

Key parameters include:

- Catalyst selection : Use Lewis acids like FeCl₃ to enhance electrophilic substitution .

- Temperature control : Maintain 60–80°C to balance reaction rate and iodine volatility .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve iodine solubility and regioselectivity . Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and adjust stoichiometry if incomplete conversion is observed .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

- Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns and confirm substituent positions .

- Check for rotamers : The methoxy and iodo groups may cause restricted rotation, splitting signals. Use variable-temperature NMR to observe coalescence .

- Compare with computational models (DFT calculations) to predict chemical shifts and validate assignments .

Q. What strategies are effective in designing derivatives for enhanced biological activity?

- Bioisosteric replacement : Swap iodine with bromine or CF₃ to alter lipophilicity and binding affinity .

- Methoxy group modification : Introduce bulkier alkoxy groups (e.g., ethoxy) to probe steric effects in receptor binding .

- Scaffold hybridization : Fuse with heterocyclic moieties (e.g., thiophene) to diversify interactions with target proteins .

Q. How can in vitro assays be designed to evaluate cellular uptake and metabolism?

- Caco-2 cell monolayers : Assess permeability (Papp values) to predict oral bioavailability .

- LC-MS/MS metabolic profiling : Identify phase I/II metabolites (e.g., demethylation or glucuronidation) using liver microsomes .

- Fluorescent tagging : Attach BODIPY probes to track subcellular localization via confocal microscopy .

Data Interpretation & Optimization

Q. What statistical approaches are recommended for analyzing dose-response data with this compound?

- Nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values and Hill coefficients.

- ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons in cytotoxicity assays .

- Principal Component Analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can reaction scalability be improved without compromising yield?

- Flow chemistry : Continuous processing reduces side reactions and enhances heat management during iodination .

- Microwave-assisted synthesis : Shorten reaction times for methoxy group installation (30 min vs. 12 hr conventional) .

- Design of Experiments (DoE) : Use response surface methodology to optimize solvent ratios and catalyst loading .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.